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Compound of Interest

Compound Name:
2-(2,5-Dichloro-benzylamino)-

ethanol

Cat. No.: B7903393 Get Quote

To effectively utilize 2-(2,5-Dichloro-benzylamino)-ethanol in drug development or chemical

synthesis, one must first understand the structural determinants governing its solvation. This

molecule consists of a lipophilic 2,5-dichlorobenzyl moiety coupled to a hydrophilic

aminoethanol tail.

Structural Determinants of Solubility
The solubility of this secondary amine is dictated by the competition between its hydrophobic

aromatic ring and its polar functional groups.
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Property Value (Predicted/Approx)
Impact on Aqueous
Solubility

LogP (Octanol/Water) ~2.3 – 2.6

Moderate lipophilicity;

suggests low solubility for the

neutral free base.

pKa (Basic Amine) ~8.8 – 9.2

The secondary amine is

protonated at physiological pH

(7.4) and acidic pH.

H-Bond Donors 2 (NH, OH)

Facilitates interaction with

water, but limited by the

dichlorobenzyl shield.

H-Bond Acceptors 2 (N, O)

Allows for solvation shells,

primarily at the ethanolamine

tail.

The pH-Solubility Relationship
The solubility of 2-(2,5-Dichloro-benzylamino)-ethanol is highly pH-dependent. It behaves

according to the Henderson-Hasselbalch equation for weak bases.

pH < pKa (Acidic Media): The nitrogen atom accepts a proton to form a cationic ammonium

species (

). The ionic charge drastically increases solvation energy, rendering the molecule highly
soluble in water (>10 mg/mL).

pH > pKa (Basic Media): The molecule exists primarily as a neutral free base. The

hydrophobic effect of the dichlorophenyl ring dominates, resulting in poor solubility (likely <1

mg/mL).
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Critical Insight: For stock solution preparation, avoid neutral water or basic buffers. Always

dissolve the compound in a dilute acid (e.g., 0.1 M HCl) or an organic cosolvent before diluting

into aqueous media.

Part 2: Experimental Determination Protocol
As specific experimental solubility data for this CAS number is often proprietary or batch-

dependent, the following self-validating protocol is the gold standard for establishing the

solubility profile in your specific matrix.

Protocol: Equilibrium Solubility via Shake-Flask Method
Objective: Determine the thermodynamic solubility of 2-(2,5-Dichloro-benzylamino)-ethanol
in water at pH 7.4 and pH 2.0.

Reagents:

Test Compound (CAS 1353981-56-2)[1]

Phosphate Buffer Saline (PBS) pH 7.4

0.01 M HCl (pH ~2.0)

HPLC Grade Acetonitrile (for dilution)

Workflow Diagram (DOT):
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Start: Weigh Excess Compound
(~10 mg)

Add 1.0 mL Solvent
(Water/Buffer)

Shake/Stir at 25°C
(24 - 48 Hours)

Centrifuge & Filter Supernatant
(0.22 µm PVDF)

Undissolved solid must remain

Dilute Aliquot in ACN
(Prevent Precipitation)

Quantify via HPLC-UV
(254 nm)

Calculate Solubility (S)
S = C_measured × Dilution Factor

Click to download full resolution via product page

Caption: Step-by-step workflow for thermodynamically accurate solubility determination.

Step-by-Step Methodology:

Preparation: Place 10 mg of the compound into a 2 mL chemically resistant vial (glass

preferred).
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Solvation: Add 1.0 mL of the target solvent (water, PBS, or HCl).

Saturation Verification: Visually confirm that undissolved solid remains. If the solution is clear,

add more compound until a suspension persists.

Equilibration: Agitate the vials at 25°C for 24 hours. Self-Validation Check: Measure pH at the

end of the experiment; if the compound significantly alters the pH, the solubility value refers

to the final pH, not the initial buffer pH.

Sampling: Centrifuge at 10,000 rpm for 5 minutes. Carefully withdraw the supernatant.

Quantification: Dilute the supernatant 10-100x in acetonitrile/water (50:50) to ensure the

analyte is within the linear range of the detector. Analyze via HPLC-UV (typically 220 nm or

254 nm).

Part 3: Solubility Enhancement & Formulation
For applications requiring high concentrations (e.g., stock solutions for biological assays), rely

on salt formation or cosolvents.

Salt Formation Strategy
The free base is an oil or low-melting solid. Converting it to a hydrochloride salt stabilizes the

solid form and dramatically increases water solubility.

Reaction: Dissolve free base in diethyl ether

Add 1.0 eq of HCl in dioxane

Precipitate salt.

Expected Solubility (HCl Salt): >50 mg/mL in water.

Cosolvent Systems
If the free base must be used, the following solvent systems are recommended based on the

polarity of the ethanolamine tail and the lipophilic benzyl ring.
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Solvent System Solubility Estimate Application

DMSO >100 mg/mL
Primary stock solution for in

vitro assays.

Ethanol >50 mg/mL
Volatile carrier; good for

coating or synthesis.

PEG 400 / Water (40:60) ~5-10 mg/mL
Oral formulation vehicle (pre-

clinical).

Pure Water (pH 7) <1 mg/mL
Poor; not recommended for

stock preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7903393#2-2-5-dichloro-benzylamino-ethanol-
solubility-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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